1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE
Description
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-24-18-4-6-19(25-2)17(12-18)14-23-9-7-22(8-10-23)13-16-3-5-20-21(11-16)27-15-26-20/h3-6,11-12H,7-10,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCIVJIZUQQBKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Synthesis of the Dimethoxyphenyl Moiety: This involves the methylation of hydroquinone using dimethyl sulfate in the presence of a base.
Coupling Reactions: The benzodioxole and dimethoxyphenyl intermediates are then coupled with piperazine using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- Ethyl 3-(2H-1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate
- 1-(1,3-Benzodioxol-5-yl)-2-[(2-methyl-2-propanyl)amino]-1-propanone
Uniqueness
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[(2,5-dimethoxyphenyl)methyl]piperazine has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships, and relevant case studies.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C16H20N2O3
- Molecular Weight : 288.35 g/mol
- CAS Number : 939760-16-4
Structural Representation
The compound features a piperazine ring substituted with a benzodioxole and a dimethoxyphenyl group. The structural complexity may contribute to its diverse biological activities.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O3 |
| Molecular Weight | 288.35 g/mol |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
Pharmacological Profile
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antidepressant Effects : Some studies suggest that benzodioxole derivatives may influence serotonin receptors, potentially providing antidepressant-like effects.
- Antioxidant Activity : The presence of the benzodioxole moiety is associated with antioxidant properties, which may help in mitigating oxidative stress in cells.
The pharmacological effects are hypothesized to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. The compound's ability to interact with these systems may explain its potential therapeutic applications.
Study 1: Antidepressant-Like Effects
A study published in Pharmacology Biochemistry and Behavior explored the antidepressant-like effects of related piperazine derivatives in animal models. The results indicated a significant reduction in despair behaviors in treated subjects compared to controls, suggesting that the compound may exert similar effects through serotonergic mechanisms .
Study 2: Antioxidative Properties
Another investigation focused on the antioxidative properties of benzodioxole-containing compounds. Results showed that these compounds effectively scavenged free radicals and reduced lipid peroxidation in vitro, supporting their potential use as protective agents against oxidative damage .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring or substituents can significantly impact receptor binding affinity and selectivity.
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy groups | Enhanced lipophilicity and potency |
| Alteration of benzodioxole | Changes in receptor selectivity |
| Variation in piperazine substituents | Modulation of pharmacokinetics |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
